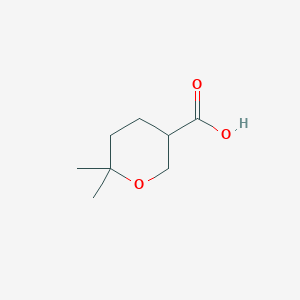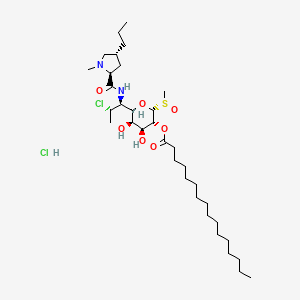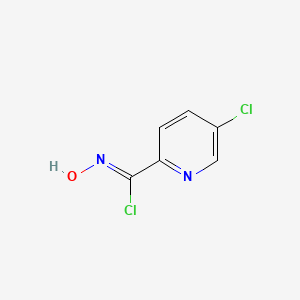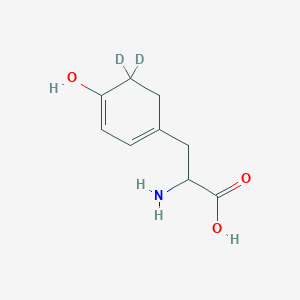
6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid
Übersicht
Beschreibung
“6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 . Its molecular weight is 158.19 .
Synthesis Analysis
The synthesis of “6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” involves a reaction with lithium aluminium hydride in tetrahydrofuran at 0 - 20℃ . The reaction mixture is stirred at 0 °C for 1 hour then at room temperature for 2 hours . The reaction mixture is then cooled down to 0 °C, diluted with ether, and water is added dropwise . An aqueous solution of NaOH is subsequently added followed by water . The reaction mixture is then stirred at room temperature and sodium sulfate is added . After 2 hours, the mixture is filtered, rinsing the cake with ether . The filtrate is concentrated in vacuo .
Molecular Structure Analysis
The InChI code for “6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” is 1S/C8H14O3/c1-8(2)4-3-6(5-11-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) .
Physical And Chemical Properties Analysis
“6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” is a gas at room temperature .
Wissenschaftliche Forschungsanwendungen
Structural Analysis
6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid and its related compounds have been studied for their molecular structures. For example, the structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was analyzed using X-ray diffraction and quantum-chemical methods, revealing insights into the molecule's endo isomer form and its existence as a racemate of enantiomeric endo stereomers (Kovalskyi et al., 2011).
Chemical Synthesis and Transformations
This compound has been a subject of interest in synthetic chemistry. Studies involve the synthesis of related compounds, such as N,2,2-trimethyltetrahydro-2H-pyran-4-amine, and their subsequent chemical transformations (Arutyunyan et al., 2012). These synthetic pathways offer a glimpse into the versatility and reactivity of the pyran derivatives.
Application in Corrosion Inhibition
Pyran derivatives, including those similar to 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid, have been studied for their potential in corrosion inhibition. Research demonstrates their effectiveness in mitigating corrosion of mild steel in acidic environments, highlighting their utility in industrial applications (Saranya et al., 2020).
Medicinal Chemistry Applications
While excluding drug use and dosage information, it's worth noting that similar compounds have been synthesized and evaluated for various medicinal properties, such as local anesthetic and platelet antiaggregating activities (Mosti et al., 1994). This underscores the potential biomedical significance of pyran derivatives.
Eigenschaften
IUPAC Name |
6,6-dimethyloxane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)4-3-6(5-11-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOGISLWWSNCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid | |
CAS RN |
1884203-50-2 | |
| Record name | 6,6-dimethyloxane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)
![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)





![Pentanoic-1-14C acid, 5-[[4-[3-(aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]-](/img/structure/B1460094.png)

![O-2-(Acetylamino)-2-deoxy-|A-D-glucopyranosyl-(1 inverted exclamation marku4)-O-[6-deoxy-|A-L-galactopyranosyl-(1 inverted exclamation marku6)]-2-(acetylamino)-2-deoxy-D-glucose](/img/structure/B1460096.png)


![6:2 Fluorotelemer [13C2] carboxylic acid](/img/structure/B1460102.png)